molecular formula C20H15F3N4O3 B115987 7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 146836-84-2

7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate

カタログ番号 B115987
CAS番号: 146836-84-2
分子量: 416.4 g/mol
InChIキー: WVPSKSLAZQPAKQ-SOSAQKQKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trovafloxacin is a 1,8-naphthyridine derivative that is 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid bearing additional 2,4-difluorophenyl, fluoro and 6-amino-3-azabicyclo[3.1.0]hex-3-yl substituents at positions 1, 6 and 7 respectively. A broad-spectrum antibiotic that was withdrawn from the market due to risk of liver failure. It has a role as an antimicrobial agent, a hepatotoxic agent, a topoisomerase IV inhibitor, a DNA synthesis inhibitor and an antibacterial drug. It is a 1,8-naphthyridine derivative, an amino acid, a monocarboxylic acid, an azabicycloalkane, a tertiary amino compound, a primary amino compound, a quinolone antibiotic, a fluoroquinolone antibiotic and a difluorobenzene. It is a conjugate base of a trovafloxacin(1+).
Trovafloxacin, also known as TVFX, belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. Naphthyridine carboxylic acids and derivatives are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group. Trovafloxacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Trovafloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, trovafloxacin is primarily located in the cytoplasm and membrane (predicted from logP).
Trovafloxacin is a broad spectrum antibiotic that has been commonly marketed under the brand name Trovan by Pfizer. It exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV. It was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones. Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market.

科学的研究の応用

Antibacterial Activity

Research indicates that derivatives of this compound show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have focused on modifying the structure to enhance its antibacterial properties and reduce side effects like pseudoallergic reactions and blood pressure decrease in intravenous infusions. Some derivatives have been selected as potential candidates for preclinical trials due to their potent in vitro and in vivo antibacterial activity and improved safety profiles (Remuzon et al., 1992).

Biodistribution Studies

Biodistribution studies using radio-labeled versions of the compound have been conducted to understand its accumulation in various tissues. This research is crucial for determining the potential therapeutic applications of the compound. Studies have shown significant concentrations of the drug in tissues like the intestine, liver, kidney, and stomach (Babich et al., 1996).

Enhanced In Vitro and In Vivo Activity

Modifications of the compound structure have been shown to enhance its in vitro and in vivo activity. Certain derivatives have shown improved therapeutic potential compared to existing antibacterial agents, making them promising candidates for new therapeutic agents (Bouzard et al., 1992).

Asymmetric Synthesis and Enantiomer Properties

Asymmetric synthesis of the enantiomers of this compound has been developed, with studies showing that the S-(+) enantiomer has significantly better in vitro and in vivo activity against a range of bacteria. This highlights the importance of chirality in the drug's antibacterial potency (Rosen et al., 1988).

Structural-Activity Relationships (SAR)

Extensive research has been conducted to understand the structure-activity relationships of this compound and its derivatives. These studies are essential for designing more effective antibacterial agents by identifying the key structural elements that contribute to their antibacterial activity (Chu et al., 1986).

Development of Non-Basic Building Blocks

A series of non-basic building blocks was synthesized and introduced to the compound's structure, demonstrating superior antibacterial activity against multidrug-resistant strains. This indicates the potential for developing new fluoroquinolones with enhanced effectiveness against resistant bacteria (Huang et al., 2009).

特性

CAS番号

146836-84-2

分子式

C20H15F3N4O3

分子量

416.4 g/mol

IUPAC名

7-[(1S,5R)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?

InChIキー

WVPSKSLAZQPAKQ-SOSAQKQKSA-N

異性体SMILES

C1[C@@H]2[C@@H](C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F

SMILES

C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F

正規SMILES

C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F

その他のCAS番号

147059-72-1

物理的記述

Solid

溶解性

12.3 mg/L (at 25 °C)
2.95e-05 M
7.04e-02 g/L

同義語

1,8-Naphthyridine-3-carboxylic acid, 7-(6-amino-3-azabicyclo(3.1.0)hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, (1alpha,5alpha,6alpha)-, monomethanesulfonate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。